REACTION_CXSMILES
|
C(N([CH2:6][CH3:7])CC)C.[OH2:8].[CH:9]#[CH:10].[C]=[O:12]>O1CCOCC1.C/C(/O)=C\C(C)=O.[C-]#[O+].[C-]#[O+].[Rh]>[O:8]1[CH2:7][CH:6]=[CH:10][C:9]1=[O:12].[C:9]1(=[O:12])[O:8][CH2:7][CH2:6][CH2:10]1 |f:5.6.7.8,^3:10|
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
32.8 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.2 L
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
672 mg
|
Type
|
catalyst
|
Smiles
|
C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Rh]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to a pressure of 3.6 bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The initial charge
|
Type
|
CUSTOM
|
Details
|
were injected at room temperature
|
Type
|
TEMPERATURE
|
Details
|
raising the pressure to 248 bar
|
Type
|
STIRRING
|
Details
|
subsequently stirred for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISTILLATION
|
Details
|
reactor decompression, the effluent was worked up by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C=CC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCO1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |